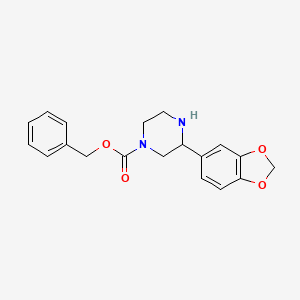
N-Isobutylpyridine-2-sulfonamide
Descripción general
Descripción
N-Isobutylpyridine-2-sulfonamide is a chemical compound with the CAS Number: 945923-99-9 and a molecular weight of 214.29 . It has the IUPAC name N-isobutyl-2-pyridinesulfonamide .
Molecular Structure Analysis
The InChI code for N-Isobutylpyridine-2-sulfonamide is1S/C9H14N2O2S/c1-8(2)7-11-14(12,13)9-5-3-4-6-10-9/h3-6,8,11H,7H2,1-2H3 . This code represents the molecular structure of the compound.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Synthesis of Heterocyclic Compounds : N-Isobutylpyridine-2-sulfonamide derivatives, as part of a broader class of sulfonamides, have been explored in the synthesis of various heterocyclic compounds. These compounds exhibit significant biological activities due to their diverse structures (Sadawarte et al., 2021).
- Antidiabetic Properties : Research has shown that pyridine-based sulfonamide scaffolds, which include compounds like N-Isobutylpyridine-2-sulfonamide, possess notable antidiabetic activity, particularly through alpha-amylase inhibition activity (Sadawarte et al., 2021).
Chemical Synthesis Techniques
- Solvent-Free Microwave-Assisted Preparation : A solvent-free, microwave-assisted method has been developed for the preparation of N-Isobutylpyridine-2-sulfonamide derivatives. This method provides an efficient route for accessing various derivatives, which could potentially have pharmaceutical or agrochemical applications (Ghattas et al., 2014).
Pharmaceutical Research
- Carbonic Anhydrase Inhibition : Studies have identified that N-Isobutylpyridine-2-sulfonamide derivatives can inhibit carbonic anhydrase isozymes. These inhibitors have potential applications in the treatment of conditions like glaucoma, neurological disorders, and even cancer, by targeting specific isozymes (Scozzafava et al., 2001).
- Anticancer, Antiinflammatory, and Antiviral Agents : Sulfonamide derivatives, including N-Isobutylpyridine-2-sulfonamide, have been reported to possess properties as anticancer, anti-inflammatory, and antiviral agents. This versatility is due to their ability to inhibit various proteases and enzymes involved in disease processes (Supuran et al., 2003).
Mecanismo De Acción
Target of Action
N-Isobutylpyridine-2-sulfonamide, like other sulfonamides, primarily targets the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .
Mode of Action
Sulfonamides are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the enzyme dihydropteroate synthetase, N-Isobutylpyridine-2-sulfonamide inhibits the conversion of PABA to dihydropteroate, a key step in folic acid synthesis . This inhibition disrupts bacterial DNA synthesis, thereby exerting its antibacterial effect .
Biochemical Pathways
The primary biochemical pathway affected by N-Isobutylpyridine-2-sulfonamide is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, the compound prevents the formation of dihydropteroate from PABA, leading to a deficiency in folic acid . Since folic acid is necessary for DNA synthesis, its deficiency hampers bacterial growth and proliferation .
Pharmacokinetics
This suggests that N-Isobutylpyridine-2-sulfonamide may have a long residence time in the body, potentially leading to prolonged antibacterial activity .
Result of Action
The primary result of N-Isobutylpyridine-2-sulfonamide’s action is the inhibition of bacterial growth and proliferation . By disrupting folic acid synthesis, the compound prevents bacteria from producing the DNA they need to grow and divide . This leads to a decrease in bacterial populations, helping to resolve bacterial infections .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-Isobutylpyridine-2-sulfonamide. For instance, the compound’s antibacterial activity may be affected by the presence of other substances in the environment that compete with it for binding to dihydropteroate synthetase . Additionally, the compound’s stability and efficacy may be influenced by factors such as pH, temperature, and the presence of other chemicals .
Safety and Hazards
The safety information for N-Isobutylpyridine-2-sulfonamide includes several precautionary statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
N-(2-methylpropyl)pyridine-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-8(2)7-11-14(12,13)9-5-3-4-6-10-9/h3-6,8,11H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYUIJASXBXSOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701274031 | |
| Record name | N-(2-Methylpropyl)-2-pyridinesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701274031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Isobutylpyridine-2-sulfonamide | |
CAS RN |
945923-99-9 | |
| Record name | N-(2-Methylpropyl)-2-pyridinesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=945923-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Methylpropyl)-2-pyridinesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701274031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




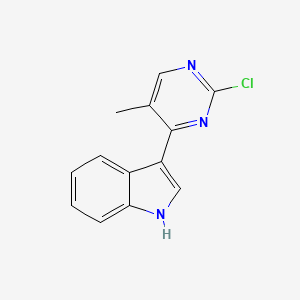
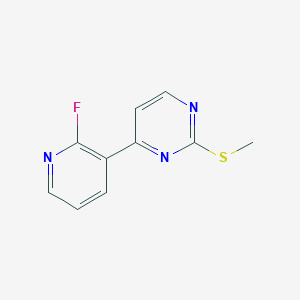


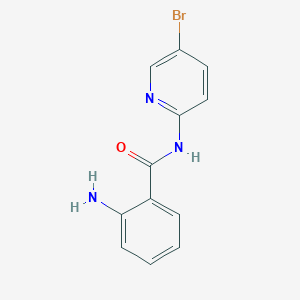
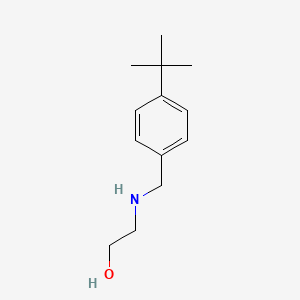

![Tert-butyl [1-(2-chloropyrimidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B3170731.png)
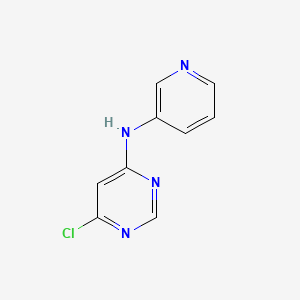

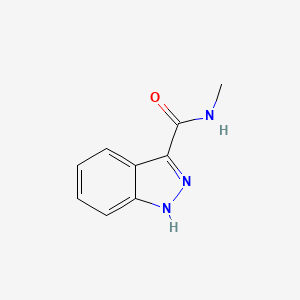
![(3Z)-3-[2-oxo-2-(thiophen-2-yl)ethylidene]-decahydroquinoxalin-2-one](/img/structure/B3170759.png)
